molecular formula C11H16OS2 B14398910 S-Benzyl 2-methylpropane-2-sulfinothioate CAS No. 89523-58-0

S-Benzyl 2-methylpropane-2-sulfinothioate

Cat. No.: B14398910
CAS No.: 89523-58-0
M. Wt: 228.4 g/mol
InChI Key: ZDUXDXKTWXPQRL-UHFFFAOYSA-N
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Description

S-Benzyl 2-methylpropane-2-sulfinothioate: is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a benzyl group attached to a sulfinothioate moiety, making it a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 2-methylpropane-2-sulfinothioate typically involves the reaction of benzyl chloride with 2-methylpropane-2-sulfinothioic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl 2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Benzyl 2-methylpropane-2-sulfinothioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-Benzyl 2-methylpropane-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

  • S-Benzyl 2-methylpropane-2-sulfinamide
  • S-Benzyl 2-methylpropane-2-sulfonate
  • S-Benzyl 2-methylpropane-2-sulfinate

Comparison: S-Benzyl 2-methylpropane-2-sulfinothioate is unique due to its sulfinothioate group, which imparts distinct reactivity compared to sulfinamides, sulfonates, and sulfinates. The presence of the sulfur atom in different oxidation states in these compounds leads to variations in their chemical behavior and applications .

Properties

CAS No.

89523-58-0

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

tert-butylsulfinylsulfanylmethylbenzene

InChI

InChI=1S/C11H16OS2/c1-11(2,3)14(12)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

ZDUXDXKTWXPQRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)SCC1=CC=CC=C1

Origin of Product

United States

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